molecular formula C16H15F2NO3 B5836391 N-(2,6-difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide

N-(2,6-difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B5836391
M. Wt: 307.29 g/mol
InChI Key: KYIBXUVOMYVVTA-UHFFFAOYSA-N
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Description

N-(2,6-difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide is an organic compound characterized by the presence of two aromatic rings, each substituted with different functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-difluoroaniline and 3,4-dimethoxybenzaldehyde.

    Formation of Schiff Base: The 2,6-difluoroaniline reacts with 3,4-dimethoxybenzaldehyde in the presence of an acid catalyst to form a Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

    Acylation: The amine is acylated with chloroacetyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, alternative solvents, and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to form the corresponding amine.

    Substitution: The fluorine atoms on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-(2,6-difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals due to its unique structural features.

    Materials Science: Possible applications in the development of organic electronic materials.

    Biological Studies: Use as a probe to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of N-(2,6-difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-difluorophenyl)-2-phenylacetamide
  • N-(2,6-difluorophenyl)-2-(3,4-dimethoxyphenyl)ethanamine

Uniqueness

N-(2,6-difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide is unique due to the presence of both fluorine and methoxy substituents, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-(2,6-difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2NO3/c1-21-13-7-6-10(8-14(13)22-2)9-15(20)19-16-11(17)4-3-5-12(16)18/h3-8H,9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYIBXUVOMYVVTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2=C(C=CC=C2F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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